molecular formula C16H16N2O5S B2881894 N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 692762-40-6

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2881894
CAS No.: 692762-40-6
M. Wt: 348.37
InChI Key: NTEGIZHWOLNYNG-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety and a carboxamide group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Ethylsulfamoyl Group:

    Formation of the Carboxamide Group: The final step involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the benzodioxole moiety.

    Reduction: The primary amine derivative of the compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-[4-(ethylsulfamoyl)phenyl]acetamide
  • N-[4-(ethylsulfamoyl)phenyl]benzamide

Comparison: N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-17-24(20,21)13-6-4-12(5-7-13)18-16(19)11-3-8-14-15(9-11)23-10-22-14/h3-9,17H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGIZHWOLNYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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